molecular formula C10H8Br2N4O3S B4375784 4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide

4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide

Cat. No.: B4375784
M. Wt: 424.07 g/mol
InChI Key: SZCDQJOWPLNXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is a complex organic compound characterized by its bromine, nitro, and thiophene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene carboxamide core. This is followed by the introduction of bromine atoms and the nitro group on the pyrazole ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective addition of functional groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls. The use of continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities.

Industry: The compound is utilized in the manufacturing of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide exerts its effects involves interactions with specific molecular targets. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

  • 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound shares structural similarities but has a different heterocyclic core.

  • 4,5-Dibromo-N-(2-pyridin-2-ylethyl)-2-thiophenecarboxamide: Another related compound with a pyridine group instead of pyrazole.

Uniqueness: 4,5-Dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide is unique due to its combination of bromine, nitro, and thiophene groups, which confer distinct chemical properties and biological activities compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4,5-dibromo-N-[2-(4-nitropyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N4O3S/c11-7-3-8(20-9(7)12)10(17)13-1-2-15-5-6(4-14-15)16(18)19/h3-5H,1-2H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCDQJOWPLNXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Reactant of Route 4
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4,5-dibromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.